molecular formula C6H7BClNO2S B1431586 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid CAS No. 1451392-63-4

5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid

Cat. No.: B1431586
CAS No.: 1451392-63-4
M. Wt: 203.46 g/mol
InChI Key: JRBSKXBHQXGYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid (CAS: 1451392-63-4; molecular weight: 203.45 g/mol) is a boronic acid derivative featuring a pyridine core substituted with chlorine at position 5, a methylsulfanyl group at position 2, and a boronic acid moiety at position 3 . Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBSKXBHQXGYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1SC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Palladium-Catalyzed Cross-Coupling Approach

A robust and widely used method for synthesizing pyridine boronic acids involves palladium-catalyzed cross-coupling reactions, specifically Suzuki–Miyaura coupling. Although direct literature on 5-chloro-2-(methylsulfanyl)pyridine-3-boronic acid is limited, closely related compounds such as 5-chloro-2-(pyridin-3-yl)pyridine-3-amine have been synthesized using similar strategies that can be adapted.

Example from Patent CN111303020A:
  • Starting materials: 2-bromo-5-chloropyridin-3-amine (compound A) and pyridin-3-ylboronic acid (compound B).
  • Catalyst: Palladium chloride (PdCl2).
  • Base: Carbonates such as cesium carbonate, potassium carbonate, or sodium carbonate.
  • Solvent: Dioxane.
  • Reaction conditions: Heating at 80–100 °C for 2–4 hours under nitrogen atmosphere.
  • Workup: Extraction with ethyl acetate, drying, and purification by column chromatography.
  • Yield: Approximately 90% yield reported for related pyridine-3-amine derivatives.

This method involves a one-step palladium-catalyzed coupling reaction under mild conditions, offering a short synthetic route with high yield and operational simplicity. The use of carbonate bases and dioxane solvent is optimal for solubility and reaction efficiency.

Parameter Details
Catalyst Palladium chloride (PdCl2)
Base Cesium carbonate / Potassium carbonate / Sodium carbonate
Solvent Dioxane
Temperature 80–100 °C
Reaction Time 2–4 hours
Atmosphere Nitrogen
Workup Ethyl acetate extraction, drying, column chromatography
Yield ~90% (for analogous compounds)

Note: Although this example focuses on the amine derivative, the methodology is adaptable for the methylsulfanyl substituted pyridine boronic acid by substituting the appropriate starting halogenated methylsulfanyl pyridine.

Thiolation to Introduce Methylsulfanyl Group

The methylsulfanyl group at position 2 can be introduced by nucleophilic substitution of a suitable halogenated pyridine precursor with a methylthiolate reagent (e.g., sodium methylthiolate or methylthiol under basic conditions).

  • Typical reaction: 2-halopyridine derivative + sodium methylthiolate → 2-(methylsulfanyl)pyridine.
  • Conditions: Polar aprotic solvents (e.g., DMF, DMSO), moderate heating.
  • Purification: Standard extraction and chromatography.

This step is often performed prior to the borylation to ensure the methylsulfanyl group is in place before installation of the boronic acid.

Borylation of Pyridine Derivatives

The boronic acid group at the 3-position can be introduced by:

These methods require careful control to avoid substitution at other positions and to maintain the chloro and methylsulfanyl groups intact.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield Range
Pd-catalyzed Suzuki coupling PdCl2, carbonate base, dioxane, 80–100 °C High yield, mild conditions, scalable Requires pre-functionalized halide ~90% (analogous)
Thiolation 2-halopyridine, sodium methylthiolate, DMF/DMSO Simple, direct introduction of –SCH3 Requires handling of thiolates High
Lithiation-borylation n-BuLi, trialkyl borate, low temperature Direct installation of boronic acid Sensitive to moisture, multi-step Moderate to high
C–H Borylation (Ir or Pd) B2Pin2, catalyst, base, mild heating Direct, fewer steps Regioselectivity challenges Variable

Detailed Research Findings

  • The patent CN111303020A provides a practical synthetic route for related pyridine boronic acid derivatives via palladium-catalyzed coupling with high yields (~90%) and operational simplicity, which can be adapted for this compound by replacing the amine with methylsulfanyl substituent.

  • Literature on Suzuki–Miyaura reactions emphasizes the importance of catalyst choice and base for high coupling efficiency. Pd(PPh3)4 and potassium carbonate in ethanol have been reported for related pyridine boronic acid syntheses with yields up to 95%.

  • Thiolation methods for introducing methylsulfanyl groups are well-documented and compatible with subsequent borylation reactions, provided reaction conditions are controlled to prevent side reactions.

  • Direct C–H borylation methods offer a modern approach but require careful regioselectivity control and are less commonly applied for multifunctionalized pyridines like this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized boronic acid derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid has been investigated for its anticancer properties, particularly in the development of antiandrogens for prostate cancer treatment. A study demonstrated that boronic acids can replace nitro groups in certain compounds, enhancing their antiproliferative activity against androgen-dependent prostate cancer cell lines such as LAPC-4. The presence of chlorine at specific positions on the pyridine ring significantly influenced the activity of these compounds .

Case Study: Prostate Cancer Treatment
A series of boronic acid derivatives were synthesized and tested for their effects on prostate cancer cell lines. Compounds with the 5-chloro substitution showed promising results, indicating a potential pathway for developing new antiandrogen therapies .

Organic Synthesis

Cross-Coupling Reactions
this compound is widely used in Suzuki-Miyaura cross-coupling reactions, a fundamental method in organic chemistry for forming carbon-carbon bonds. Its boronic acid functionality facilitates the coupling of aryl halides with various nucleophiles, enabling the synthesis of complex organic molecules.

Reaction TypeConditionsYield
Suzuki CouplingPd catalyst, base requiredUp to 75%
Formation of Aryl Compounds80°C, solvent (e.g., dioxane)Variable

Example Reaction
In a typical Suzuki reaction involving this compound, aryl halides are reacted under palladium catalysis to yield substituted aromatic compounds with high efficiency .

Material Science

Development of New Materials
This compound plays a crucial role in developing advanced materials, including polymers and coatings. Its ability to form stable complexes enhances the durability and resistance of materials to environmental factors.

Application in Coatings
Research has shown that incorporating boronic acids into polymer matrices can improve mechanical properties and thermal stability . This application is particularly beneficial in creating protective coatings for various industrial uses.

Agricultural Chemistry

Formulation of Agrochemicals
this compound is utilized in the development of herbicides and pesticides. Its chemical structure allows it to interact effectively with biological targets in plants and pests, leading to enhanced efficacy and reduced environmental impact.

Case Study: Herbicide Development
Research indicates that derivatives of this compound can be formulated into effective herbicides that target specific plant pathways without harming non-target species . This specificity is crucial for sustainable agricultural practices.

Analytical Chemistry

Detection and Quantification
In analytical applications, this compound is employed in various techniques for detecting and quantifying specific biomolecules. Its boronic acid moiety allows it to form reversible complexes with diols, making it useful in sensor technologies.

Analytical TechniqueApplicationSensitivity
ChromatographyDetection of phenolic compoundsHigh
Sensor DevelopmentMonitoring glucose levelsUltra-sensitive

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in drug design and molecular recognition . The pathways involved often include the formation of boronate esters and other boron-containing intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares structural features, molecular weights, and commercial availability of related pyridine boronic acids:

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Purity (%) Key Properties/Applications References
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid Cl (5), SCH3 (2), B(OH)2 (3) 203.45 1451392-63-4 98 Suzuki coupling; discontinued
2-Chloro-3-methylpyridine-5-boronic acid Cl (2), CH3 (3), B(OH)2 (5) 171.39 1003043-40-0 >97.0 High-purity reagent; commercial
5-Chloro-2-fluoropyridine-3-boronic acid Cl (5), F (2), B(OH)2 (3) 175.97 1256345-66-0 98 Fluorine-enhanced electronic effects
5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid Cl (5), OCH2C3H5 (2), B(OH)2 (3) 227.45 1987879-58-2 96 Bulky substituent for steric control
5-Chloro-2-pyridineboronic acid Cl (5), B(OH)2 (2) 157.97 652148-91-9 - Simpler structure; lower steric demand
5-Chlorothiophen-2-ylboronic acid Cl (5), B(OH)2 (2) (thiophene) 176.44 - - Heterocycle variation (thiophene)

Reactivity and Electronic Effects

  • Substituent Influence on pKa : The methylsulfanyl group (SCH3) is electron-donating, which may raise the boronic acid's pKa compared to electron-withdrawing groups (e.g., F in 5-chloro-2-fluoro analog). Higher pKa can reduce boronate ester formation rates, impacting binding in biological contexts (e.g., tumor-targeting applications) .
  • Regioselectivity in Cross-Coupling : Chlorine at position 5 may direct metalation or coupling to adjacent positions, as seen in studies where chloro-substituted pyrimidines underwent lithiation at the 5-position .

Biological Activity

5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C7H8BClN2OS
  • CAS Number : 1451392-63-4

This structure features a pyridine ring substituted with a chlorine atom, a methylthio group, and a boronic acid functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibitors.
  • Receptor Modulation : The compound has been shown to interact with certain receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Properties

Recent research indicates that this compound may possess anticancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including:

Cell Line IC50 (µM) Reference
FaDu (hypopharyngeal)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

These findings suggest that the compound could be further explored as a potential chemotherapeutic agent.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was tested against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

  • Cytotoxicity Studies : In a comparative study, the cytotoxic effects of various pyridine derivatives were analyzed, revealing that those with boronic acid functionalities exhibited enhanced activity against specific cancer types compared to non-boronated analogs .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and target proteins involved in cancer progression, highlighting the importance of structural features for effective binding .
  • Synergistic Effects : A combination therapy approach using this compound alongside established anticancer drugs showed increased efficacy in preclinical models, suggesting potential for clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.